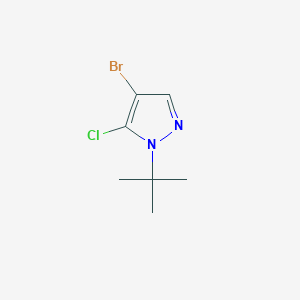

4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole

Description

Significance of Halogenated Pyrazole (B372694) Scaffolds in Contemporary Organic Synthesis

Halogenated pyrazole scaffolds are of paramount importance in modern organic synthesis due to the versatile reactivity imparted by the halogen atoms. The presence of bromine and chlorine on the pyrazole ring, as seen in the title compound, offers multiple avenues for further functionalization. These halogen atoms can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at specific positions on the pyrazole core. This capability is crucial for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships in drug discovery.

Overview of N-Substituted Pyrazole Derivatives in Advanced Chemical Research

The substitution at the N1 position of the pyrazole ring is a critical determinant of the compound's physical and chemical properties. The introduction of an N-substituent, particularly a sterically demanding group like the tert-butyl group in 4-Bromo-1-(t-butyl)-5-chloro-1H-pyrazole, can have profound effects. The bulky tert-butyl group can influence the regioselectivity of subsequent reactions by sterically hindering one of the adjacent positions. This steric influence is a valuable tool for directing the outcome of synthetic transformations.

Moreover, the N-substituent modulates the solubility, lipophilicity, and metabolic stability of the pyrazole derivative. In medicinal chemistry, for instance, modifying the N-substituent is a common strategy to optimize the pharmacokinetic profile of a drug candidate. The tert-butyl group, being a non-polar and metabolically robust moiety, can enhance the compound's stability and ability to cross biological membranes. Research into N-substituted pyrazoles is a vibrant area, with ongoing efforts to explore the impact of diverse substituents on the biological activity and material properties of these compounds.

Rationale for Comprehensive Investigation into the Synthetic and Reactivity Profiles of this compound

The specific arrangement of substituents in this compound makes it a compelling target for detailed investigation. The combination of a bulky N-tert-butyl group with two different halogen atoms at the C4 and C5 positions creates a unique chemical entity with a distinct reactivity profile. A comprehensive study of its synthesis and reactivity is warranted for several reasons.

Firstly, understanding the synthetic pathways to this compound is essential for its availability for further research and application. Developing efficient and selective methods for its preparation is a key objective. Secondly, a thorough examination of its reactivity will unveil the differential reactivity of the C-Br and C-Cl bonds, as well as the influence of the N-tert-butyl group on substitution patterns. This knowledge is crucial for designing synthetic strategies that utilize this compound as a versatile building block.

Finally, the unique substitution pattern of this compound suggests its potential as a precursor for novel materials and biologically active molecules. By systematically exploring its chemical transformations, new derivatives with potentially valuable properties can be accessed. Therefore, a detailed investigation into the synthetic and reactivity profiles of this compound is a logical and necessary step towards unlocking its full potential in various fields of chemical science.

Due to the limited availability of specific experimental data in the public domain for this compound, the following data tables for related compounds are provided for illustrative purposes.

Table 1: Physical and Chemical Properties of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 93-96 | 250-260 |

| 4-Bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | - | 185-188 |

| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | 102.52 | - | - |

Table 2: Spectroscopic Data for a Related Compound: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.comresearchgate.net

| Spectroscopic Data Type | Observed Signals |

| ¹H NMR (CDCl₃, δ ppm) | 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.23 (m, 1H, Ph H-4), 4.05 (s, 3H, Me) |

| ¹³C NMR (CDCl₃, δ ppm) | 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 117.6 (Ph C-2,6), 82.0 (C-4), 56.8 (OCH₃) |

| Mass Spectrometry (EI, m/z) | 253/255 (M⁺) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrClN2 |

|---|---|

Molecular Weight |

237.52 g/mol |

IUPAC Name |

4-bromo-1-tert-butyl-5-chloropyrazole |

InChI |

InChI=1S/C7H10BrClN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3 |

InChI Key |

TZLABVXZBOJVNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1 T Butyl 5 Chloro 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis of 4-Bromo-1-(t-butyl)-5-chloro-1H-pyrazole. Various robust methods have been developed for this purpose, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives

Cyclocondensation is a cornerstone of pyrazole synthesis, traditionally involving the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. mdpi.commdpi.comnih.gov This approach is widely utilized for its reliability and the ready availability of starting materials. The general mechanism involves the nucleophilic attack of the hydrazine at two electrophilic centers, followed by dehydration to form the aromatic pyrazole ring.

Key 1,3-dielectrophilic synthons for pyrazole formation include:

1,3-Diketones: Reaction with hydrazines is a classic method, though it can lead to mixtures of regioisomers if the diketone is unsymmetrical. mdpi.com

α,β-Unsaturated Ketones: These precursors react with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles. mdpi.comnih.gov

Acetylenic Ketones: Direct reaction with hydrazines can yield pyrazoles, although regioselectivity can again be a challenge. mdpi.commdpi.com

The reaction conditions for these cyclocondensations are often mild, though catalysts such as acids or Lewis acids can be employed to enhance reaction rates and yields. mdpi.com For the synthesis of the target compound, a precursor containing the necessary bromine and chlorine atoms at the appropriate positions would be required.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Product Type | Reference |

|---|---|---|---|

| 1,3-Diketone | Phenylhydrazine | 1,3,5-Trisubstituted Pyrazole | mdpi.com |

| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl)hydrazine | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Acetylenic Ketone | Phenylhydrazine | Mixture of Regioisomeric Pyrazoles | mdpi.com |

| α-Oxoketene O,N-acetal | Hydrazine | 5-Aminopyrazole | nih.gov |

One-Pot Multicomponent Reaction Approaches for Pyrazole Formation

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single step. osi.lvrsc.orgresearchgate.netbeilstein-journals.org These reactions avoid the need for isolation of intermediates, thereby saving time, resources, and reducing waste.

A common MCR approach for pyrazoles involves the condensation of a ketone, an aldehyde, and a hydrazine. researchgate.net This method first forms a pyrazoline intermediate in situ, which is then oxidized to the final pyrazole product. Another strategy involves the reaction of 1,3-dicarbonyl compounds, hydrazines, and other components to introduce further diversity into the pyrazole core. rsc.org The choice of catalyst and reaction conditions can significantly influence the outcome and efficiency of these reactions.

Table 2: Selected Multicomponent Strategies for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Ketone, Aldehyde, Hydrazine | Metal-free, Br₂ oxidation | 3,4,5-Trisubstituted Pyrazole | researchgate.net |

| 3-(2-bromoacetyl)coumarins, Acetylacetone, Hydrazine hydrate | Ethanol, Reflux | 1-Aryl/heteryl-3,5-dimethylpyrazole | osi.lv |

| 1,3-Dicarbonyl compounds, Hydrazines, Diorganyl selenides | - | Alkylseleno-substituted Pyrazoles | rsc.org |

| Arylhydrazines, 1,3-Dicarbonyl compounds, Ammonium thiocyanate | Electrochemical, LiBF₄ | Thiocyano-substituted Pyrazoles | rsc.org |

Transition Metal-Catalyzed Cycloaddition Reactions for Pyrazole Scaffolds

Transition metal-catalyzed reactions, particularly cycloadditions, offer modern and powerful alternatives for pyrazole synthesis. researchgate.netresearchgate.netnih.govnih.gov These methods often provide access to substitution patterns that are difficult to achieve through classical condensation methods and can proceed with high regioselectivity.

A prominent example is the [3+2] cycloaddition of diazo compounds with alkynes. researchgate.net Various transition metals, including rhodium, ruthenium, and copper, have been shown to catalyze this transformation. Another approach involves the C-H functionalization of pre-existing pyrazole rings, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. nih.gov Furthermore, transition metals can catalyze domino reactions that combine several steps into a single, efficient process to build the pyrazole core. nih.gov

Introduction of the 1-tert-Butyl Substituent

The introduction of the sterically demanding tert-butyl group at the N1 position of the pyrazole ring is a key synthetic challenge. This can be achieved either by alkylating a pre-formed pyrazole ring or by incorporating the tert-butyl group from the outset using tert-butyl hydrazine.

N-Alkylation Strategies on Pyrazole Rings

The direct N-alkylation of a pyrazole ring is a common method for introducing substituents at the nitrogen atoms. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov For a 4-bromo-5-chloro-1H-pyrazole intermediate, this would involve reaction with a tert-butylating agent. However, the direct Sₙ2 reaction with tert-butyl halides is generally inefficient due to competing elimination reactions.

More effective methods for introducing the tert-butyl group include:

Michael Addition: A catalyst-free Michael reaction can be a highly regioselective method for the N1-alkylation of pyrazoles. nih.gov

Phase Transfer Catalysis: Using a phase transfer catalyst like tetra-butylammonium bromide can facilitate the alkylation of pyrazoles under basic conditions. researchgate.net

Acid-Catalyzed Alkylation: Trichloroacetimidates can serve as effective electrophiles for the N-alkylation of pyrazoles under Brønsted acid catalysis. However, tert-butyl imidates have been noted to potentially undergo rapid elimination under acidic conditions. mdpi.com

The regioselectivity of alkylation on unsymmetrical pyrazoles is a critical consideration, with steric factors often directing the incoming electrophile to the less hindered nitrogen atom. researchgate.net

Utilization of tert-Butyl Hydrazine in Pyrazole Cyclization Reactions

An alternative and often more direct approach is to use tert-butyl hydrazine or its hydrochloride salt as one of the starting materials in the initial pyrazole ring-forming reaction. nih.govorgsyn.org This strategy ensures that the tert-butyl group is incorporated at a nitrogen atom from the beginning of the synthesis.

For example, the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile (B73559) is a documented method for producing a 1-tert-butyl-substituted aminopyrazole. orgsyn.org Similarly, the cyclocondensation of non-symmetrical enaminodicketones with tert-butylhydrazine has been shown to proceed with good yields and regioselectivity. nih.gov To synthesize this compound via this route, a suitable 1,3-dielectrophile containing both bromine and chlorine atoms at the correct positions would need to be synthesized and then reacted with tert-butyl hydrazine.

Regioselective Halogenation Approaches for Pyrazole Derivatives

The introduction of halogen atoms onto the pyrazole ring is a fundamental step in the synthesis of many complex derivatives. The inherent electronic properties of the pyrazole ring dictate the regiochemical outcome of these reactions, with the C4 position being the most susceptible to electrophilic attack. nih.govrrbdavc.org

The C4 position of the pyrazole ring is electron-rich and thus the most reactive site for electrophilic aromatic substitution. nih.govrrbdavc.org Direct bromination at this position is a common and high-yielding reaction. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a widely used reagent due to its mild nature and ease of handling. rsc.org The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile. rsc.orgmdpi.com Other brominating systems, including bromine in water or vanadium pentoxide-promoted bromination with tetrabutylammonium (B224687) bromide, have also been developed for the regioselective bromination of aromatic compounds. researchgate.netorganic-chemistry.org

For an N-substituted pyrazole like 1-(t-butyl)-1H-pyrazole, the reaction with an electrophilic bromine source proceeds selectively at the C4 position. The reaction mechanism involves the attack of the electron-rich C4 carbon on the electrophilic bromine species, followed by deprotonation to restore the aromaticity of the ring.

Table 1: Reagents for Direct C4 Bromination of Pyrazoles

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, 0 °C to room temp. | High for C4 | rsc.org |

| Bromine (Br₂) | Water or Acetic Acid | Good for C4 | researchgate.net |

Similar to bromination, direct electrophilic chlorination of an unsubstituted pyrazole ring preferentially occurs at the C4 position. Reagents such as N-chlorosuccinimide (NCS) are effective for this transformation. researchgate.net However, achieving direct C-H chlorination at the C5 position is more challenging. Electrophilic attack at C3 or C5 is generally less favorable than at C4. rrbdavc.orgresearchgate.net

To achieve C5 chlorination, the C4 position must typically be blocked. Once the C4 position is substituted (for instance, with a bromine atom), the electronic landscape of the ring is altered. C5 chlorination can then be achieved, often through a metalation-halogenation sequence. This involves deprotonation of the C5 position with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a pyrazolyl anion. This nucleophilic intermediate is then quenched with an electrophilic chlorine source like NCS or hexachloroethane (B51795) to install the chlorine atom at the C5 position.

An alternative to direct halogenation of a pre-formed pyrazole ring is to construct the ring from already halogenated building blocks. The most common synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine. nih.govorganic-chemistry.org

By using a halogenated 1,3-dicarbonyl precursor, a halogen can be incorporated at either the C4 or C5 position of the resulting pyrazole. For example, the reaction of a 2-halo-1,3-diketone with t-butylhydrazine would lead to a 4-halopyrazole. Similarly, using a precursor with a halogen at a terminal position could potentially lead to a 5-halopyrazole, although regioselectivity can be an issue. This approach allows for the introduction of halogens in a controlled manner based on the structure of the starting materials. nih.gov

Table 2: Pyrazole Synthesis from Halogenated Precursors

| Precursor 1 (Dicarbonyl equivalent) | Precursor 2 (Hydrazine) | Resulting Halogen Position | Reference |

|---|---|---|---|

| 2-Bromo-1,3-diketone | t-Butylhydrazine | C4 | nih.gov |

| α-Bromocinnamaldehyde (Alkyne surrogate) | Nitrile Imine | C4 or C5 (depending on aromatization) | nih.gov |

Halogen exchange, or "halex" reactions, can be a useful tool for modifying halogenated pyrazoles. While less common than direct halogenation, this method can be used to convert one halogen to another. For instance, an iodo- or bromo-pyrazole can be converted to a chloro-pyrazole under certain conditions, typically involving a transition metal catalyst and a chloride source.

Another powerful method that falls under this category is lithium-halogen exchange. In this reaction, a bromo- or iodo-pyrazole is treated with an organolithium reagent (e.g., n-BuLi) at low temperature. This process selectively replaces the halogen atom with a lithium atom, generating a highly reactive lithiated pyrazole intermediate. This intermediate can then be trapped with an electrophile. While not a direct exchange of one halogen for another, this method allows for the removal of a halogen and subsequent introduction of a different functional group, including another halogen, by using a suitable electrophilic halogenating agent.

Integrated Synthetic Pathways to this compound

The synthesis of a multifunctionalized molecule like this compound requires a carefully planned, multi-step sequence to ensure the correct placement of each substituent. The order of the halogenation steps is critical to achieving the desired regiochemistry.

A logical and efficient pathway to synthesize this compound would involve a stepwise halogenation of a 1-(t-butyl)-1H-pyrazole precursor.

Proposed Synthetic Route:

N-Alkylation: The synthesis begins with the formation of the N-substituted pyrazole core. 1-(t-butyl)-1H-pyrazole can be prepared by reacting pyrazole with a tert-butylating agent, such as tert-butyl alcohol in the presence of a strong acid, or by reacting a suitable 1,3-dicarbonyl precursor with t-butylhydrazine.

Regioselective C4 Bromination: The 1-(t-butyl)-1H-pyrazole intermediate is then subjected to electrophilic bromination. As established, the C4 position is the most activated site. Treatment with N-bromosuccinimide (NBS) in a solvent like DMF would selectively yield 4-bromo-1-(t-butyl)-1H-pyrazole in high yield. rsc.org

Directed C5 Chlorination: With the C4 position now blocked by a bromine atom, the final chlorination step can be directed to the C5 position. This is achieved through a directed ortho-metalation strategy. The 4-bromo-1-(t-butyl)-1H-pyrazole is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C). The base selectively removes the proton at the C5 position, which is the most acidic remaining proton on the ring. The resulting 5-lithiated intermediate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane (C₂Cl₆), to afford the final product, this compound.

This stepwise approach provides excellent control over the regiochemistry, leveraging the intrinsic reactivity of the pyrazole ring and established synthetic transformations to build the target molecule with precision.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Tetrabutylammonium bromide |

| Vanadium pentoxide |

| N-chlorosuccinimide (NCS) |

| n-butyllithium (n-BuLi) |

| Lithium diisopropylamide (LDA) |

| Hexachloroethane |

| t-butylhydrazine |

| 1-(t-butyl)-1H-pyrazole |

| 4-bromo-1-(t-butyl)-1H-pyrazole |

| Pyrazole |

Convergent Synthesis Approaches to Access the Target Compound

A convergent synthesis for this compound is designed to build the molecule from distinct fragments, allowing for late-stage introduction of key functional groups. A plausible and efficient approach involves the initial construction of the core 1-(t-butyl)pyrazole scaffold, followed by sequential, regioselective halogenation at the C4 and C5 positions.

The synthesis commences with the formation of 1-(t-butyl)-1H-pyrazole. This is typically achieved through the condensation of tert-butylhydrazine with a 1,3-dicarbonyl equivalent, such as malondialdehyde or one of its synthetic precursors. This foundational step establishes the core heterocyclic structure with the bulky tert-butyl group fixed at the N1 position.

The subsequent steps focus on the selective introduction of the halogen atoms. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electronically rich and sterically accessible site, thus it is the preferred position for the initial electrophilic attack.

Step 1: Regioselective Bromination at C4

The first halogenation is the bromination at the C4 position. This is reliably achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS). The reaction of 1-(t-butyl)-1H-pyrazole with NBS proceeds under mild conditions to selectively yield 4-Bromo-1-(t-butyl)-1H-pyrazole. The high regioselectivity for the C4 position is a well-established precedent in pyrazole chemistry. researchgate.net

Step 2: Regioselective Chlorination at C5

With the C4 position blocked, the subsequent chlorination must be directed to the C5 position. Direct electrophilic chlorination of the 4-bromo-1-(t-butyl)-1H-pyrazole intermediate is more challenging due to the deactivating effect of the bromine atom on the ring. However, methods utilizing N-halosuccinimides in specialized solvents like hexafluoroisopropanol (HFIP) have been shown to activate the halogenating agent for reaction with less reactive heterocyclic systems. organic-chemistry.org Therefore, treatment with N-Chlorosuccinimide (NCS) in HFIP is a proposed method to achieve chlorination. An alternative strategy to ensure C5 selectivity involves a directed metalation approach. This would entail deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic chlorine source, such as hexachloroethane or N-chlorosuccinimide.

This sequential halogenation strategy represents a robust convergent approach, allowing for the controlled and regioselective synthesis of the target compound, this compound.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key halogenation steps is crucial for optimizing reaction conditions and ensuring the desired regiochemical outcome. The introduction of bromine and chlorine onto the pyrazole ring proceeds via an electrophilic aromatic substitution pathway.

Elucidation of Reaction Pathways and Transient Intermediates

The halogenation of the 1-(t-butyl)-1H-pyrazole ring is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com The reaction pathway involves two primary steps.

Step 1: Formation of the Sigma Complex (Arenium Ion)

The reaction is initiated by the attack of the π-electrons of the pyrazole ring on the electrophilic halogen species (Br⁺ or Cl⁺), which is generated from the halogenating agent (e.g., NBS or NCS). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com The attack occurs preferentially at the C4 position for the initial bromination because this position has the highest electron density in the N-alkylated pyrazole ring. The positive charge in the sigma complex is delocalized across the C3 and C5 carbons and the N2 nitrogen atom, which stabilizes this transient intermediate.

Step 2: Re-aromatization

Role of Catalysts and Reagents in Achieving Regioselectivity and Yield Optimization

While the inherent electronic properties of the pyrazole ring direct the initial halogenation to the C4 position, the choice of reagents and solvents plays a critical role in enhancing reactivity, improving yields, and controlling the regioselectivity of subsequent substitutions.

N-Halosuccinimides (NBS and NCS)

N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are the preferred reagents for the halogenation of pyrazoles. researchgate.net They are crystalline solids that are easier and safer to handle than elemental bromine or chlorine gas. In the reaction, the N-X (X = Br, Cl) bond is polarized, rendering the halogen atom electrophilic and capable of being attacked by the electron-rich pyrazole ring.

The Role of Hexafluoroisopropanol (HFIP) as a Solvent

For less reactive substrates, such as the 4-bromopyrazole intermediate targeted for chlorination, activating the halogenating agent is key. Hexafluoroisopropanol (HFIP) has emerged as a highly effective solvent for promoting halogenations without the need for an external catalyst. organic-chemistry.orgthieme-connect.com HFIP possesses unique properties, including strong hydrogen-bond donating ability and low nucleophilicity. researchgate.netnih.gov It activates the N-halosuccinimide reagent by forming a hydrogen bond with the carbonyl oxygen. This interaction increases the polarization of the N-X bond, enhancing the electrophilicity of the halogen atom and making it more reactive towards the moderately deactivated pyrazole ring. organic-chemistry.orgthieme-connect.com This activation allows the reaction to proceed under mild conditions, leading to higher yields and cleaner reaction profiles.

The table below summarizes the key reagents and their functions in the proposed synthesis.

| Reagent/Solvent | Role in Synthesis | Mechanism of Action | Impact on Regioselectivity & Yield |

| tert-Butylhydrazine | N1-substituent source | Nucleophile in the condensation reaction to form the pyrazole ring. | Determines the N1-substituent; does not directly affect halogenation regioselectivity. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Source of electrophilic bromine (Br⁺) for the initial halogenation. organic-chemistry.org | High regioselectivity for the electron-rich C4 position. Generally provides high yields. |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Source of electrophilic chlorine (Cl⁺) for the second halogenation. | Used to install the chlorine atom at the C5 position after C4 is blocked. |

| Hexafluoroisopropanol (HFIP) | Activating Solvent | Activates N-halosuccinimides via hydrogen bonding, increasing the electrophilicity of the halogen. organic-chemistry.orgresearchgate.net | Enhances reaction rate and yield for less reactive substrates without requiring a catalyst; can improve selectivity. |

| n-Butyllithium (n-BuLi) | Strong Base (Alternative) | Used for regioselective deprotonation at C5 to form a pyrazolyl anion. | Ensures exclusive C5 functionalization when direct electrophilic attack is difficult. |

This systematic approach, leveraging the inherent reactivity of the pyrazole core and augmenting it with modern reagents and activating solvents, provides a clear pathway for the efficient and selective synthesis of this compound.

Reactivity and Derivatization of 4 Bromo 1 T Butyl 5 Chloro 1h Pyrazole

Transformations Involving the Bromine Atom at C4

The bromine atom at the C4 position is typically less reactive towards nucleophilic substitution than the chlorine at C5 due to electronic factors. However, it is an excellent handle for modification via metal-catalyzed reactions.

Nucleophilic Substitution Reactions at C4 of Pyrazoles

Direct nucleophilic aromatic substitution (SNAr) at the C4 position of a pyrazole (B372694) ring is generally challenging due to the electron-rich character of the heterocycle. Such reactions typically require the pyrazole ring to be activated by the presence of strong electron-withdrawing groups. For instance, studies on related compounds like 4-bromo-1-methyl-nitropyrazole-carboxylic acids have shown that the bromine atom can be displaced by nucleophiles. In these highly activated systems, reactions with arylamines in the presence of copper salts can lead to the formation of 4-arylamino and 4-hydroxy substituted pyrazole derivatives. researchgate.net For a less activated substrate like 4-Bromo-1-(t-butyl)-5-chloro-1H-pyrazole, such direct substitutions are expected to be difficult and require harsh conditions or specific catalytic activation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at C4

The C4-bromo moiety is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which provide efficient methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with an organic halide. 4-Bromopyrazoles readily participate in Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to yield 4-arylpyrazoles. The reaction is typically catalyzed by a palladium complex, such as one derived from an XPhos precatalyst, in the presence of a base like potassium phosphate. nih.govias.ac.in

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. 4-Bromopyrazoles can be coupled with various terminal alkynes using a catalytic system that typically consists of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. google.comnih.govmdpi.com This reaction provides a direct route to 4-alkynylpyrazoles.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.comnih.gov For example, derivatives like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole have been successfully reacted with alkenes such as acrolein diethyl acetal (B89532) in the presence of a palladium catalyst to yield the corresponding 4-vinylpyrazole derivatives. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions at C4 of Bromopyrazoles This table is interactive. Click on the headers to sort the data.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 / K₃PO₄ | 4-Arylpyrazole | nih.govias.ac.in |

| Sonogashira | 4-Bromopyrazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynylpyrazole | google.com |

| Heck | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium catalyst / Base | 4-Vinylpyrazole | nih.gov |

Palladium-Catalyzed Functionalizations at Brominated Positions

Beyond C-C bond formation, the C4-bromo position can be functionalized to introduce C-N bonds through palladium-catalyzed amination reactions (Buchwald-Hartwig amination). This transformation has been successfully applied to unprotected bromopyrazoles, allowing for the coupling of a broad scope of primary and secondary amines. The use of specialized palladium precatalysts based on bulky biarylphosphine ligands, such as tBuBrettPhos, has been shown to be particularly effective, enabling the reaction to proceed under mild conditions with moderate to excellent yields. eurjchem.com

Transformations Involving the Chlorine Atom at C5

The chlorine atom at the C5 position is generally more susceptible to nucleophilic attack than the bromine at C4. This enhanced reactivity is attributed to the adjacent ring nitrogen atom (N1), which helps to stabilize the negative charge developed in the transition state of an SNAr reaction.

Nucleophilic Displacement Reactions at C5 of Pyrazoles

The C5-chloro group can be displaced by various nucleophiles. For example, 5-chloro-pyrazole-4-carbaldehyde derivatives react with sulfur nucleophiles like ethyl thioglycolate in the presence of a base. This reaction proceeds via nucleophilic substitution of the chlorine atom, followed by a subsequent cyclization to form thieno[2,3-c]pyrazole systems. nih.gov This reactivity highlights the potential for the C5-chloro atom in this compound to be selectively replaced by O-, N-, and S-based nucleophiles, providing a route to diverse 5-substituted pyrazole derivatives.

Reactivity of C5-Chlorinated Pyrazoles in Subsequent Cyclization Reactions

The C5-chloro group serves as a valuable precursor for the construction of fused heterocyclic ring systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity. nih.gov The synthetic strategy often involves an initial nucleophilic displacement of the C5-chloro atom by ammonia (B1221849) or an amine to form a 5-aminopyrazole intermediate. This intermediate can then undergo a condensation and cyclization reaction with a β-dicarbonyl compound or its equivalent to build the fused pyrimidine (B1678525) ring. researchgate.netnih.goveurjchem.com

Furthermore, 5-chloropyrazole derivatives can be utilized in intramolecular cycloaddition reactions. For instance, a 5-chloropyrazole-4-carbaldehyde can be converted into a precursor for an intramolecular 1,3-dipolar cycloaddition, leading to the formation of complex polycyclic systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.goveurjchem.comoxazoles. nih.gov This demonstrates the utility of the C5-chloro substituent as a synthetic handle for orchestrating intramolecular bond-forming events to create fused ring structures.

Modifications and Transformations at the 1-tert-Butyl Group

The 1-tert-butyl group in this compound primarily serves as a protecting group for the ring nitrogen. Its removal, or deprotection, is a key transformation that unmasks the N-H functionality, allowing for subsequent reactions at this position. The steric bulk of the t-butyl group also influences the regioselectivity of certain reactions on the pyrazole ring.

The cleavage of the N-tert-butyl bond is typically achieved under acidic conditions. The stability of the resulting tert-butyl carbocation makes this process feasible. Research on related N-tert-butyl pyrazole systems has demonstrated that this deprotection can be carried out with relative ease. orgsyn.org For instance, the use of aqueous acid or trifluoroacetic acid has proven effective for removing the tert-butyl group, yielding the corresponding N-H pyrazole. orgsyn.org The primary byproduct of this reaction is isobutylene (B52900) gas. orgsyn.org The lability of the tert-butyl group can sometimes be unusual in specific pyrazole systems, suggesting that the electronic environment of the ring can influence the ease of deprotection. orgsyn.org

Below is a table summarizing typical conditions for the deprotection of N-tert-butyl pyrazoles, which are applicable to the title compound.

| Reagent | Solvent | Temperature | Outcome | Reference |

| Trifluoroacetic Acid (TFA) | Water | 95 °C | N-H pyrazole | orgsyn.org |

| Aqueous Phosphoric Acid | - | - | N-H pyrazole | organic-chemistry.org |

| Hydrochloric Acid (HCl) | Dioxane | - | N-H pyrazole | chim.it |

This table presents generalized conditions for N-tert-butyl pyrazole deprotection based on available literature.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and in principle, it can undergo electrophilic aromatic substitution. However, in this compound, the ring is heavily substituted, with the only available position for substitution being C3. The reactivity of this position towards electrophiles is significantly influenced by the electronic effects of the existing substituents.

The two nitrogen atoms in the pyrazole ring make it an electron-rich system. However, the bromo and chloro substituents at positions C4 and C5 are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack. chegg.com Halogens are known deactivating groups in electrophilic aromatic substitution. chegg.com Consequently, forcing conditions would likely be required to achieve substitution at the C3 position.

Potential electrophilic aromatic substitution reactions include nitration, sulfonation, and further halogenation. Given the deactivation of the ring, strong electrophiles and potentially elevated temperatures would be necessary. The regioselectivity is predetermined, as only the C3 position is unsubstituted.

| Reaction Type | Reagents | Expected Product | Notes |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-1-(t-butyl)-5-chloro-3-nitro-1H-pyrazole | Harsh conditions required due to ring deactivation. |

| Bromination | Br₂ / Lewis Acid | Not applicable (no available position) | C3 is the only site; further bromination would be challenging. |

| Chlorination | Cl₂ / Lewis Acid | Not applicable (no available position) | Similar to bromination. |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | Requires strong sulfonating agents. |

This table outlines plausible, albeit challenging, electrophilic substitution reactions on the pyrazole ring.

Strategies for Further Functionalization and Molecular Diversification

The most versatile handles for molecular diversification on the this compound scaffold are the carbon-halogen bonds at the C4 and C5 positions. These sites are prime candidates for transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This allows for sequential or site-selective derivatization, where the C4 position can be modified while leaving the C5 chloro substituent intact for a subsequent transformation.

Common functionalization strategies include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further elaborated. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse nitrogen-containing functional groups.

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) can lead to a lithiated pyrazole intermediate, which can then be trapped with various electrophiles. This reaction would be expected to occur preferentially at the more labile C-Br bond.

These strategies provide a powerful toolkit for creating a library of complex pyrazole derivatives from a single, well-defined starting material. researchgate.net

| Reaction Type | Reagents | Bond Formed | Selective Position |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-C | C4 (preferential) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | C-C (alkynyl) | C4 (preferential) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N | C4 (preferential) |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | C-C | C4 (preferential) |

| Metal-Halogen Exchange | n-BuLi, then Electrophile (E+) | C-E | C4 (preferential) |

This table summarizes key cross-coupling and functionalization reactions applicable to the halogenated pyrazole core.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Proton NMR (¹H NMR) spectroscopy would be instrumental in confirming the presence and connectivity of the proton-bearing groups in 4-Bromo-1-(t-butyl)-5-chloro-1H-pyrazole. The spectrum is expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of this singlet would be influenced by the electronic environment of the pyrazole (B372694) ring. Additionally, a singlet corresponding to the C3-proton of the pyrazole ring would be observed, with its chemical shift providing insight into the electronic effects of the adjacent bromo and chloro substituents.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ | ~1.6 | Singlet | 9H |

| Pyrazole-H3 | ~7.5-8.0 | Singlet | 1H |

(Note: Predicted values based on analogous structures.)

Carbon-13 NMR (¹³C NMR) spectroscopy is essential for mapping the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each of the seven carbon atoms. This includes the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as the three carbon atoms of the pyrazole ring (C3, C4, and C5). The chemical shifts of the pyrazole carbons would be particularly informative regarding the electron-withdrawing effects of the halogen substituents.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~30-32 |

| C(CH₃)₃ | ~60-62 |

| C3 | ~135-140 |

| C4 | ~95-100 |

| C5 | ~145-150 |

(Note: Predicted values based on analogous structures.)

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 would be sensitive to the nature of the substituents on the ring, offering valuable data for a complete electronic description of the heterocycle.

To unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): While not highly informative for this molecule due to the lack of proton-proton coupling, it would confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the tert-butyl protons to their corresponding carbons and the C3-proton to the C3 carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the tert-butyl group and the pyrazole ring. The C-N and C=C stretching vibrations of the pyrazole ring would also be present in the fingerprint region. The C-Br and C-Cl stretching vibrations would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₇H₁₀BrClN₂) by providing a highly accurate mass measurement. The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Analysis of the fragmentation pattern in the mass spectrum could provide further structural information by identifying characteristic fragment ions, such as the loss of a tert-butyl group or halogen atoms.

X-ray Crystallography for Solid-State Structural Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound has been publicly reported. Consequently, detailed information regarding its solid-state structure, including precise bond lengths, bond angles, molecular conformation, and intermolecular interactions within the crystal lattice, is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Crystal Lattice

The analysis of intermolecular interactions, which govern the packing of molecules in a crystal lattice, is contingent on the availability of X-ray diffraction data. As no crystal structure has been reported for this compound, a detailed description of potential hydrogen bonds, π-π stacking, or other non-covalent interactions is not possible. While the pyrazole ring system can participate in such interactions, the specific nature and geometry of these contacts in this particular compound are currently unknown.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. DFT calculations for pyrazole (B372694) derivatives are frequently employed to understand their geometry, stability, and reactivity. researchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. For 4-Bromo-1-(t-butyl)-5-chloro-1H-pyrazole, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to find the optimized bond lengths, bond angles, and dihedral angles. researchgate.net

Following optimization, an analysis of the electronic structure provides information about the distribution of electrons within the molecule. This analysis is crucial for understanding the molecule's properties and reactivity. Studies on similar pyrazole compounds indicate that the pyrazole ring is generally planar. nih.gov The substituents (bromo, chloro, and t-butyl groups) would influence the electronic density distribution across the molecule.

Table 1: Predicted Geometrical Parameters for a Pyrazole Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.35 | C5-N1-N2 |

| N2-C3 | 1.33 | N1-N2-C3 |

| C3-C4 | 1.42 | N2-C3-C4 |

| C4-C5 | 1.38 | C3-C4-C5 |

| C5-N1 | 1.37 | C4-C5-N1 |

Note: This table is illustrative and based on general parameters for pyrazole rings. Actual values for this compound would require specific calculations.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shifts, when compared to experimental data, can confirm the proposed structure. For this compound, distinct signals would be predicted for the t-butyl protons and the various carbon atoms in the pyrazole ring and substituent groups.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. nih.gov For the target molecule, characteristic vibrational modes would include C-H stretching from the t-butyl group, C-N and C=C stretching within the pyrazole ring, and C-Br and C-Cl stretching vibrations. A comparison of theoretical and experimental spectra helps in the assignment of vibrational bands. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Pyrazole (Example Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 149.5 |

| C4 | 108.0 |

| C5 | 139.9 |

Note: This table is illustrative. The chemical shifts are highly dependent on the substituents and the specific computational method used.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential. researchgate.net

Electrophilic Attack: Regions with negative potential (electron-rich areas), typically colored red or yellow, are susceptible to electrophilic attack. In pyrazole derivatives, these regions are often located around the nitrogen atoms due to their lone pairs of electrons.

The MEP map provides a visual guide to the molecule's reactivity, indicating where it is most likely to interact with other chemical species. researchgate.netresearchgate.net

Quantum Chemical Studies

Beyond DFT, other quantum chemical analyses provide deeper insights into the electronic behavior of molecules.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also related to the electronic absorption properties of the molecule. nih.gov

For this compound, the HOMO is likely to be distributed over the pyrazole ring and the halogen atoms, while the LUMO may also be centered on the ring. The energy of these orbitals and their gap would be key predictors of the molecule's reactivity and stability.

Table 3: Example Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Note: These values are hypothetical and serve as an illustration of typical FMO analysis results.

Natural Bonding Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized orbitals.

NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is given by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions, which contribute to the stability of the molecule. researchgate.net

In this compound, NBO analysis could reveal:

Delocalization of the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the pyrazole ring.

Hyperconjugative interactions between the C-H bonds of the t-butyl group and the ring system.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of this compound likely involves the halogenation of a 1-(t-butyl)-5-chloro-1H-pyrazole precursor. The modeling of such electrophilic substitution reactions on the pyrazole ring is crucial for understanding the regioselectivity and reaction kinetics.

Electrophilic Halogenation Mechanism:

Theoretical studies on the halogenation of pyrazoles indicate that the reaction proceeds via an electrophilic aromatic substitution mechanism. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.

The reaction with a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), would involve the formation of a sigma complex (also known as an arenium ion) as a transition state or a high-energy intermediate. Density Functional Theory (DFT) calculations on similar systems have been used to elucidate the energetics of this process.

A plausible mechanism for the bromination at the C4 position involves the following steps:

Polarization of the Brominating Agent: The approaching brominating agent is polarized by the electron-rich pyrazole ring.

Formation of the Sigma Complex: The π-electrons of the pyrazole ring attack the electrophilic bromine atom, leading to the formation of a cationic sigma complex. This step is typically the rate-determining step.

Deprotonation: A base present in the reaction mixture abstracts the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-bromo-substituted product.

Transition State Analysis:

Transition state analysis for the electrophilic bromination of pyrazole derivatives reveals the structure and energy of the highest point on the reaction coordinate. DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can model the geometry of the transition state. researchgate.net For the bromination of a pyrazole ring, the transition state would feature a partially formed C-Br bond and a partial positive charge delocalized over the pyrazole ring.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a detailed computational study on the bromination of a substituted pyrazole, based on findings for analogous reactions.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.8 |

| Toluene | 2.4 | 22.5 |

| Dichloromethane | 8.9 | 19.7 |

| Acetonitrile | 37.5 | 18.2 |

This table is illustrative and based on general principles of solvent effects on reaction barriers.

Conformational Analysis and Steric Effects of the tert-Butyl Group

The conformational flexibility of this compound is primarily associated with the rotation of the bulky tert-butyl group attached to the N1 nitrogen atom.

Conformational Preferences:

The tert-butyl group, due to its significant steric bulk, imposes considerable conformational constraints on the molecule. The rotation around the N1-C(tert-butyl) bond is not free and is characterized by a rotational energy barrier. Computational methods can be used to map the potential energy surface for this rotation and identify the minimum energy conformations.

In related N-tert-butyl azoles, it has been observed that the preferred conformation often involves a staggering of the methyl groups of the tert-butyl moiety with respect to the plane of the heterocyclic ring to minimize steric clashes. The dihedral angle defined by C(methyl)-C(tert-butyl)-N1-N2 is a key parameter in describing these conformations.

Steric Effects:

The steric hindrance imparted by the tert-butyl group has several important consequences:

Influence on Reactivity: The bulky tert-butyl group can shield the adjacent C5 position from nucleophilic attack, potentially influencing the regioselectivity of certain reactions.

Impact on Crystal Packing: In the solid state, the orientation of the tert-butyl group will play a crucial role in determining the crystal packing arrangement, influencing intermolecular interactions.

Rotational Barrier: The energy required to rotate the tert-butyl group can be quantified computationally. While no specific value exists for this compound, studies on other molecules with tert-butyl groups have reported rotational barriers. For instance, the rotational barrier in ethane (B1197151) is a well-studied reference, though the barrier for a tert-butyl group on a planar ring will be different due to the different steric environment. mdpi.com

A theoretical investigation would likely reveal a three-fold rotational barrier, with three equivalent low-energy staggered conformations and three higher-energy eclipsed conformations. The energy difference between these represents the rotational barrier.

The following table provides hypothetical rotational barrier data for a 1-tert-butyl-pyrazole system, illustrating the expected energetic landscape.

| Conformation | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered (Minimum) | 60°, 180°, 300° | 0.0 |

| Eclipsed (Transition State) | 0°, 120°, 240° | 4.5 |

This table is illustrative, with the rotational barrier estimated based on values for tert-butyl groups in other chemical environments. researchgate.net

Advanced Synthetic Applications of 4 Bromo 1 T Butyl 5 Chloro 1h Pyrazole Derivatives

Utilization as Versatile Chemical Building Blocks for Complex Heterocyclic Systems

The structural framework of 4-bromo-1-(t-butyl)-5-chloro-1H-pyrazole is exceptionally well-suited for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal and materials chemistry. chim.it The differential reactivity of the bromine and chlorine substituents allows for sequential and site-selective functionalization, enabling the construction of elaborate ring systems.

Notably, this pyrazole (B372694) derivative is an ideal precursor for synthesizing fused pyrazolo-pyridine and pyrazolo-pyrimidine cores. nih.govnih.gov These fused systems are of significant interest due to their structural analogy to purines, which allows them to act as antimetabolites in biochemical pathways. researchgate.netd-nb.info

Synthesis of Pyrazolo[3,4-b]pyridines: One of the primary applications is in the synthesis of pyrazolo[3,4-b]pyridines. cdnsciencepub.com The typical synthetic route involves the initial conversion of the 5-chloro group into a more reactive nucleophilic group, such as an amino group. The resulting 5-amino-4-bromo-1-(t-butyl)-1H-pyrazole can then undergo cyclocondensation reactions. For example, a reaction with 1,3-dicarbonyl compounds or their synthetic equivalents, often under acidic conditions, leads to the annelation of a pyridine (B92270) ring onto the pyrazole core. nih.gov The bromine at the C4 position can be retained for further diversification or can participate in subsequent intramolecular cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines: Similarly, derivatives of this compound are valuable for constructing pyrazolo[1,5-a]pyrimidines. nih.gov The synthesis generally proceeds through a 5-aminopyrazole intermediate, which reacts with β-dicarbonyl compounds, β-ketoesters, or enaminones. nih.govresearchgate.net The reaction involves the 5-amino group acting as a nucleophile to attack a carbonyl carbon, followed by cyclization to form the fused pyrimidine (B1678525) ring. nih.gov The versatility of this approach allows for the introduction of a wide array of substituents onto the final heterocyclic system, guided by the choice of the reaction partner.

The following table summarizes the key reactions for the synthesis of these fused systems.

| Fused Heterocycle | Key Intermediate | Typical Reaction Partner | Reaction Type |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Amino-4-bromo-1-(t-butyl)-1H-pyrazole | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | Cyclocondensation |

Precursors for the Synthesis of Multifunctionalized Organic Molecules

The presence of two different halogen atoms on the pyrazole ring makes this compound an excellent precursor for multifunctionalized organic molecules. The distinct electronic properties and reactivity of the C4-Br and C5-Cl bonds enable selective and orthogonal synthetic transformations.

The C4-Br bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. mdpi.com This reactivity allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino substituents at this position with high regioselectivity. The C-Br bond is generally more reactive than the C-Cl bond in such palladium-catalyzed processes, allowing for selective functionalization at C4 while leaving the C5-Cl bond intact for subsequent manipulations.

For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at the C4 position. The resulting 4-aryl-1-(t-butyl)-5-chloro-1H-pyrazole can then undergo a second cross-coupling reaction or a nucleophilic aromatic substitution at the C5 position to install a different functional group. This stepwise functionalization provides a powerful strategy for creating highly substituted pyrazoles with precisely controlled substitution patterns.

The table below illustrates a potential sequential functionalization strategy.

| Step | Reaction Type | Position | Reagents | Resulting Intermediate |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C4 | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1-(t-butyl)-5-chloro-1H-pyrazole |

| 2 | Buchwald-Hartwig Amination | C5 | Amine, Pd catalyst, Base | 4-Aryl-5-amino-1-(t-butyl)-1H-pyrazole |

This controlled, stepwise approach is invaluable for building libraries of complex molecules for applications in drug discovery and materials science.

Development of Novel Ligands in Transition Metal Catalysis

Pyrazole-based structures are widely recognized for their ability to act as effective ligands in coordination chemistry and transition metal catalysis. mdpi.com The two adjacent nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes. Functionalized pyrazoles, derived from this compound, offer significant potential for the development of novel, tailored ligands.

By selectively functionalizing the C4 and C5 positions, it is possible to introduce additional donor atoms, creating bidentate or tridentate ligands. For example, a phosphine (B1218219) group could be introduced at the C4 position via a cross-coupling reaction, and a pyridyl group at the C5 position. The resulting molecule could then act as a P,N,N-tridentate ligand, capable of forming highly stable complexes with transition metals like palladium, ruthenium, or iridium.

The sterically bulky t-butyl group at the N1 position plays a crucial role in ligand design. It can influence the steric environment around the metal center, which in turn can affect the catalytic activity, selectivity, and stability of the resulting complex. This steric tuning is a key strategy in the rational design of high-performance catalysts.

Potential ligand types derived from the target compound are outlined below.

| Ligand Type | Functionalization at C4 | Functionalization at C5 | Potential Donor Atoms |

|---|---|---|---|

| Bidentate | Pyridyl group | - | N, N' |

| Bidentate | Diphenylphosphine | - | N, P |

These novel ligands can find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and C-H activation.

Scaffold Design in Contemporary Organic Synthesis and Materials Science

A scaffold in chemistry refers to a core molecular framework upon which functional groups can be appended to create a family of related compounds. The rigid, planar structure of the pyrazole ring, combined with its specific substitution pattern, makes this compound an excellent scaffold for both organic synthesis and materials science. nih.gov

In Organic Synthesis and Medicinal Chemistry: The pyrazole core is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov The ability to selectively functionalize the C4 and C5 positions allows for the precise spatial orientation of various pharmacophoric groups. The t-butyl group can provide steric hindrance that may enhance binding selectivity to biological targets or improve metabolic stability. By using this scaffold, chemists can systematically explore the structure-activity relationships (SAR) of a compound series, optimizing for potency, selectivity, and pharmacokinetic properties.

In Materials Science: The pyrazole scaffold is also valuable in the design of functional materials, such as organic light-emitting diodes (OLEDs), sensors, and metal-organic frameworks (MOFs). The rigid pyrazole core can be incorporated into larger conjugated systems to create materials with specific electronic and photophysical properties. By attaching different chromophores or electronically active groups at the C4 and C5 positions, the emission color, quantum yield, and charge-transport properties of the material can be fine-tuned. The predictable geometry and synthetic accessibility of derivatives of this compound make it an attractive building block for the bottom-up construction of advanced functional materials.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1-(t-butyl)-5-chloro-1H-pyrazole, and how can intermediates be characterized?

Methodological Answer: A viable synthetic approach involves multi-step functionalization of pyrazole precursors. For example:

Cyclization of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole core.

Halogenation using brominating agents (e.g., NBS or Br₂) at the 4-position and chlorination (e.g., Cl₂ or SOCl₂) at the 5-position.

t-Butyl group introduction via nucleophilic substitution or alkylation under anhydrous conditions.

Q. Characterization Methods :

Q. How can crystallographic data for this compound be refined using computational tools?

Methodological Answer : The SHELX suite (e.g., SHELXL ) is recommended for single-crystal X-ray diffraction refinement. Key steps include:

Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Apply direct methods (via SHELXS ) to resolve heavy atoms (Br, Cl).

Refinement : Full-matrix least-squares refinement on F² using anisotropic displacement parameters for non-H atoms .

Validation : Check for residual electron density peaks (< 0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%) .

Q. What safety protocols are critical during handling due to its reactive substituents?

Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity risk) .

- Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release (persistent organic pollutant risk) .

Advanced Research Questions

Q. How does steric hindrance from the t-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer : The t-butyl group imposes steric constraints, as demonstrated by:

Buchwald-Hartwig Amination : Reduced yields (<40%) compared to less hindered analogs due to restricted Pd catalyst access to the 4-bromo site.

Suzuki-Miyaura Coupling : Optimize using bulky ligands (e.g., SPhos) to enhance catalytic turnover.

Computational Modeling : DFT studies (e.g., Gaussian 16) reveal increased activation energy (ΔG‡) for transmetallation steps .

Q. What analytical strategies resolve contradictions in reported spectral data for halogenated pyrazoles?

Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. Mitigation strategies include:

Variable Temperature NMR : Identify tautomeric equilibria (e.g., pyrazole ↔ pyrazolium) in DMSO-d₆ vs. CDCl₃.

IR Spectroscopy : Compare carbonyl stretches (e.g., 1650–1700 cm⁻¹ for acylated derivatives) to differentiate regioisomers .

HPLC-MS Purity Checks : Rule out impurities (e.g., residual Cl/Br byproducts) using reverse-phase C18 columns .

Q. How can hydrolysis kinetics of the t-butyl group be studied under varying pH conditions?

Methodological Answer : Adapt methodologies from t-butyl chloride hydrolysis studies :

Experimental Setup : Conduct pseudo-first-order kinetics in buffered solutions (pH 1–13) at 25°C.

Monitoring : Track t-butyl depletion via GC-MS or conductometric titration.

Rate Constant Calculation : Use for half-life determination.

Mechanistic Insight : Acidic conditions favor SN1 pathways (carbocation intermediate), while basic media promote SN2 .

Q. What computational methods predict the compound’s biological activity based on structural analogs?

Methodological Answer :

- QSAR Modeling : Use Molinspiration or SwissADME to calculate descriptors (e.g., logP, polar surface area) and predict bioavailability .

- Docking Studies (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using analogs like 5-acyloxypyrazoles as templates .

Q. How do electronic effects of Br/Cl substituents influence regioselectivity in electrophilic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.